2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound with significant implications in synthetic chemistry and pharmaceuticals. Its molecular formula is , and it is classified as a boron-containing compound due to the presence of a dioxaborolane moiety. The compound is notable for its potential applications in drug development and materials science.
The compound can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of pharmaceutical agents and functional materials.
This compound falls under the category of organoboron compounds, specifically those containing dioxaborolane structures. It is also classified as a benzonitrile, which indicates the presence of a cyano group attached to a benzene ring.
The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be achieved through several methods. A common approach involves the reaction between 2-methoxybenzonitrile and boron reagents under controlled conditions.
Methods:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.
The molecular structure of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile features a benzene ring substituted with a methoxy group and a dioxaborolane moiety.
CC1(C)OB(C2=CC=CC(OC)=N2)OC(C)1C
VYWCRVNLPOVYJH-UHFFFAOYSA-N
This structure highlights the integration of both organic functionalities and boron chemistry, which is pivotal for its reactivity and utility in further chemical transformations.
The compound participates in several chemical reactions due to its functional groups:
These reactions are essential for synthesizing complex organic molecules and pharmaceuticals.
The mechanism by which 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects largely depends on its interactions with biological targets.
These properties are crucial for determining storage conditions and potential applications in synthetic processes.
The applications of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are varied:
The versatility of this compound underscores its importance in advancing both chemical synthesis and practical applications across multiple fields.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3